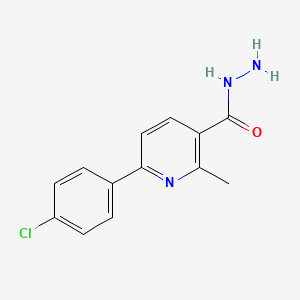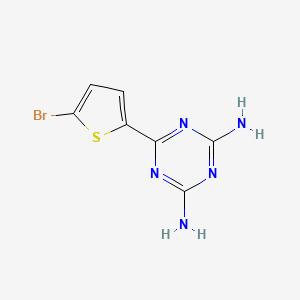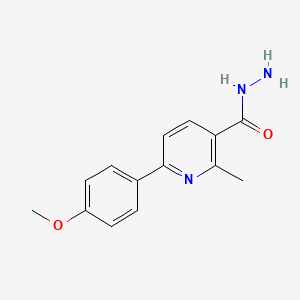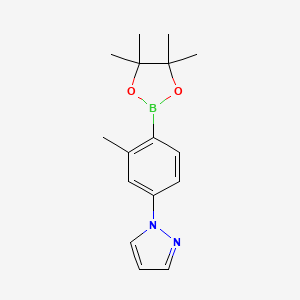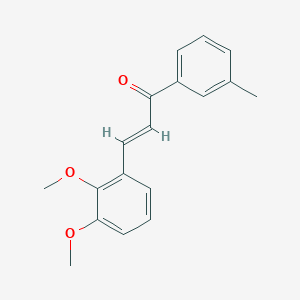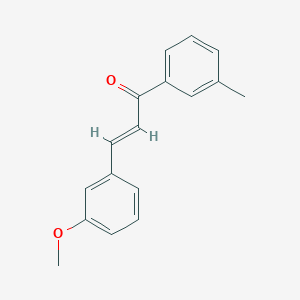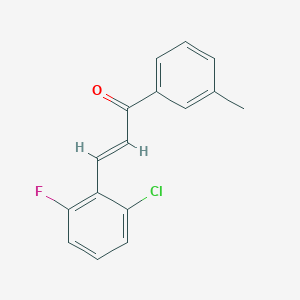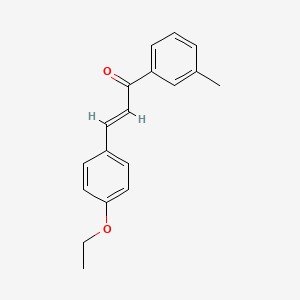
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, otherwise known as 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is an organometallic compound, meaning it is composed of both an organic and a metal component. It is also a chiral compound, meaning it has two stereoisomers that are non-superimposable mirror images of each other. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology, as well as its potential use as a reagent in laboratory experiments.
Applications De Recherche Scientifique
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been studied for its potential use as a reagent in laboratory experiments.
Mécanisme D'action
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of certain compounds, such as prostaglandins and leukotrienes, which are involved in inflammation and other physiological processes. By inhibiting the activity of these enzymes, 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one may be able to reduce the production of these compounds, thus reducing inflammation and other physiological processes.
Biochemical and Physiological Effects
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has been studied for its potential effects on biochemical and physiological processes. It has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of certain compounds, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one may be able to reduce the production of these compounds, thus reducing inflammation and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. This means that it can be used to study the effects of these enzymes on biochemical and physiological processes. However, it also has some limitations. For example, it is a chiral compound, meaning it has two stereoisomers that are non-superimposable mirror images of each other. This means that it can be difficult to separate the two stereoisomers in laboratory experiments.
Orientations Futures
There are many potential future directions for the study of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one. One potential direction is to further study its ability to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. This could lead to a better understanding of how these enzymes affect biochemical and physiological processes. Another potential direction is to develop methods for the separation of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one. This could lead to a better understanding of the differences between the two stereoisomers and their potential applications. Additionally, further research could be done to explore the potential applications of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one in the fields of biochemistry, physiology, and pharmacology.
Méthodes De Synthèse
3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one can be synthesized using a variety of methods. One method involves the reaction of 3-methylbenzaldehyde, 2,4-dimethoxyphenylacetic acid, and trimethylsilylchloride in the presence of a base, such as potassium carbonate. This reaction produces a mixture of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, which can then be separated by column chromatography. Another method involves the reaction of 2,4-dimethoxyphenylacetic acid and 3-methylbenzyl bromide in the presence of a base, such as potassium carbonate. This reaction also produces a mixture of the two stereoisomers of 3-Methyl-2,4-dimethoxyphenylprop-2-en-1-one, which can then be separated by column chromatography.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)17(19)10-8-14-7-9-16(20-2)12-18(14)21-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFNSRTZUQCCQO-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


